2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione
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Overview
Description
2-(Ethylthio)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring system with an ethylthio group at the second position and a methyl group at the third position, along with two ketone functionalities at the first and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethylthio-3-methylnaphthalene with an appropriate acylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Another synthetic route involves the oxidation of 2-(ethylthio)-3-methylnaphthalene using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functionalities at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with halogens can lead to halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of ketone groups.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(Ethylthio)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various naphthoquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Naphthoquinones are known to interact with biological macromolecules, making them valuable in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. The compound’s ability to generate reactive oxygen species (ROS) is of particular interest in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, leading to cell death.
In cancer cells, the compound’s ability to generate ROS can trigger apoptosis (programmed cell death) by activating signaling pathways such as the mitochondrial pathway. The compound may also inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
2-(Ethylthio)-3-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives to highlight its uniqueness:
2-Methyl-1,4-naphthoquinone: Lacks the ethylthio group, resulting in different chemical reactivity and biological activity.
2-(Methylthio)-3-methylnaphthalene-1,4-dione: Similar structure but with a methylthio group instead of an ethylthio group, leading to variations in its chemical and biological properties.
1,4-Naphthoquinone: The parent compound without any substituents, exhibiting different reactivity and applications.
Properties
CAS No. |
2593-56-8 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O2S/c1-3-16-13-8(2)11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3H2,1-2H3 |
InChI Key |
AAPLOQZFUUYECE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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